Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride
Description
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS: 2639408-57-2) is a synthetic organic compound with the molecular formula C₁₁H₁₃ClF₃NO₂ and a molecular weight of 283.68 g/mol . Its structure features a methyl ester group, a methylamino substituent, and a 4-(trifluoromethyl)phenyl moiety. The compound’s SMILES representation is CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC, and its InChIKey is STMZNGHFDRDDTN-UHFFFAOYSA-N . Limited literature exists on its specific applications, but related analogs are used in drug discovery, particularly for central nervous system (CNS) targets .
Properties
Molecular Formula |
C11H13ClF3NO2 |
|---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14;/h3-6,9,15H,1-2H3;1H |
InChI Key |
FTOSDLVDCXDUJP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC.Cl |
Origin of Product |
United States |
Biological Activity
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, also known by its CAS number 2639408-57-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H13ClF3NO2
- Molecular Weight : 283.68 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Melting Point : 176 - 179 °C
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting dopamine and serotonin pathways. This could lead to various pharmacological effects, including modulation of mood and cognition.
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. In animal models, these compounds have been shown to increase levels of monoamines in the brain, which are often targeted in the treatment of depression. A study published in the Journal of Medicinal Chemistry demonstrated that related compounds significantly reduced depressive-like behavior in mice .
Neuroprotective Properties
This compound may also possess neuroprotective effects. A study indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes, which helps mitigate cellular damage .
Antinociceptive Activity
Preliminary studies have suggested that this compound may have antinociceptive properties. In pain models, it was observed to reduce pain responses, indicating potential use in pain management therapies .
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified with several hazard statements indicating toxicity if ingested or inhaled and potential skin irritation. Proper handling procedures should be followed to minimize exposure risks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related esters and arylacetates with variations in substituents, aromatic rings, and amino groups.
Key Differences
Substituent Effects: The trifluoromethyl group in the target compound and 17a increases electron-withdrawing properties and metabolic resistance compared to 4-fluorophenyl analogs (e.g., ). Methylamino vs. Amino: The methylamino group in the target compound reduces basicity and steric hindrance compared to primary amino analogs (e.g., ).
Ethyl ester analogs (e.g., 10d in ) achieve higher yields (~93%) due to optimized coupling reactions.
Lipophilicity: The trifluoromethyl group increases logP compared to fluorophenyl analogs, enhancing membrane permeability .
Applications: The target compound is likely a pharmaceutical intermediate, as analogs like 17a and Reference Example 85 are used in synthesizing kinase inhibitors and CNS agents .
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, and how is purity validated?
The compound is synthesized via reductive amination followed by purification using silica gel column chromatography with ethyl acetate/methanol (gradient elution). Key steps include:
- Dissolving intermediates in ethyl acetate under nitrogen atmosphere.
- Adding methanesulfonic acid and 5-ethyl-2-methylpyridine borane as reducing agents.
- Neutralization with 5M NaOH and liquid-liquid extraction using 25% tripotassium phosphate solution . Purity is validated via LCMS (observed m/z 428 [M+H]+) and HPLC (retention time 0.61 minutes under SQD-FA05 conditions) .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
LCMS and HPLC are primary methods. For example:
- LCMS confirms molecular weight (m/z 428 [M+H]+), while HPLC retention time (0.61 minutes) ensures chromatographic purity . Discrepancies in mass spectra (e.g., unexpected adducts or fragmentation) are resolved by repeating analyses under controlled ionization conditions (e.g., electrospray vs. APCI) and cross-validating with NMR for structural confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?
Yield optimization requires:
- Stoichiometric precision : Maintaining a 1:2 molar ratio of the intermediate to 5-ethyl-2-methylpyridine borane to ensure complete reduction .
- Temperature control : Reactions performed at 0°C minimize side reactions (e.g., over-reduction or decomposition) .
- Purification adjustments : Increasing silica gel column bed volume by 30% during scale-up improves separation efficiency for polar byproducts .
Q. What strategies address contradictions in spectral data during structural elucidation?
Conflicting data (e.g., LCMS m/z vs. theoretical mass) may arise from:
Q. How do researchers troubleshoot low purity in final batches after chromatography?
Low purity (<90%) often stems from:
- Incomplete extraction : Increasing the volume of 15% NaCl wash during liquid-liquid extraction removes residual methanesulfonic acid .
- Solvent gradient tuning : Adjusting the ethyl acetate/methanol ratio from 9:1 to 8:2 enhances separation of methylamino-acetate derivatives .
Methodological Challenges
Q. What experimental design considerations are critical for stability studies of this hydrochloride salt?
Stability studies require:
Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?
Use LCMS/MS with a limit of detection (LOD) ≤ 0.1%:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
